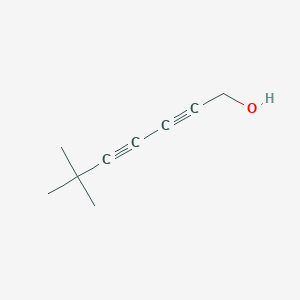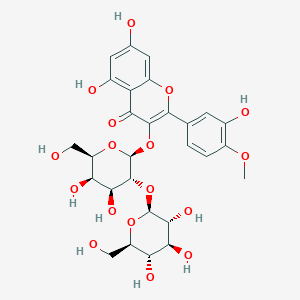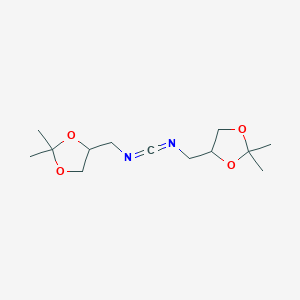
Florasulam
Übersicht
Beschreibung
Florasulam is a herbicide that is commonly used for post-emergence control of broad-leaved weeds . It is a sulfonanilide and triazolopyrimidine herbicide . It is registered for use on cereal grains including wheat, barley, oats, rye, and triticale .
Synthesis Analysis
The synthesis of Florasulam involves treating a solution of 2,6-difluoroaniline in 1,2-propylene glycol with sulfonyl chloride III and then a base to provide Florasulam . The treatment of 2,6-difluoroaniline with sulfonyl chloride III and the base are conducted by controlled additions .
Molecular Structure Analysis
Florasulam has a molecular mass of 359.3 and an empirical formula of C12H8F3N5O3S . The chemical structure includes a triazolopyrimidine ring and a sulfonamide group .
Chemical Reactions Analysis
Florasulam undergoes photodegradation in aquatic environments under UV-visible irradiation . Six kinds of transformation products (TPs) were isolated and identified using UPLC/Q-TOF-MS . The degradation mechanisms of Florasulam were inferred based on these TPs and their evolutionary processes .
Physical And Chemical Properties Analysis
Florasulam is a solid with a melting point range of 193.5-230.5°C . It has a specific gravity of 1.53 at 22°C . It has medium water solubility and solvent solubility . Its vapor pressure is 1 x 10-5 Pa at 25°C .
Wissenschaftliche Forschungsanwendungen
Photodegradation in Aquatic Environments
Florasulam has been studied for its photodegradation properties in water under UV-visible irradiation. Research has explored the kinetics of Florasulam degradation considering various factors such as light source types, concentrations, water sources, and pH levels . The presence of nitrate ions and certain metals can influence the degradation rate, which is crucial for understanding the environmental impact of Florasulam in aquatic systems .
Herbicide Mechanism Analysis
As a triazolopyrimidine sulfonanilide herbicide, Florasulam’s herbicidal action is similar to sulfonylurea herbicides. It functions as an acetolactate synthase (ALS) inhibitor, and its mechanisms have been extensively researched to enhance its efficacy and selectivity in agricultural applications .
Transformation Products Identification
The identification of transformation products (TPs) of Florasulam during photodegradation is vital for environmental monitoring. Advanced techniques like UPLC-QTOF-MS have been used to isolate and identify TPs, leading to the understanding of degradation pathways and the potential environmental risks of stable TPs .
Environmental Safety Assessment
Florasulam has been evaluated for its environmental impact, particularly in soil and water. Its recalcitrance in soil and miscibility with other herbicides make it a subject of interest for environmental safety assessments .
Turf Management
In turf management, formulations containing Florasulam are used to combat broad-leaved weeds. Its selective action, along with its environmental safety and cost-effectiveness, makes it a valuable tool for maintaining high-quality turf surfaces .
Pesticide Risk Assessment
Florasulam has undergone pesticide risk assessments for its use as a herbicide on various crops such as winter and spring cereals, maize, and pasture. These assessments are crucial for ensuring the safe use of Florasulam in agriculture .
Wirkmechanismus
Target of Action
Florasulam is a selective herbicide that primarily targets a plant’s enzyme system, specifically the acetolactate synthase (ALS) enzyme . This enzyme plays a crucial role in the synthesis of essential amino acids that are vital for plant growth .
Mode of Action
Florasulam operates by inhibiting the growth of weeds through the disruption of the plant’s enzyme system . By inhibiting the ALS enzyme, florasulam effectively stops weed growth, leading to their eventual death . Importantly, the turf grass, being less sensitive to this mode of action, remains unaffected and healthy .
Biochemical Pathways
The primary biochemical pathway affected by florasulam is the synthesis of essential amino acids in plants . By inhibiting the ALS enzyme, florasulam disrupts this pathway, effectively halting the growth of the plant . The downstream effects of this disruption include the cessation of plant growth and eventual death of the plant .
Pharmacokinetics
It is known that florasulam is highly soluble in water , which can influence its bioavailability and distribution in the environment .
Result of Action
The result of florasulam’s action is the effective control of broad-leaved weeds without damaging the turf grass . By inhibiting the ALS enzyme, florasulam stops weed growth, leading to their eventual death . This selective action makes florasulam an excellent choice for maintaining the aesthetics and health of lawns .
Action Environment
Florasulam is highly soluble in water and volatile, with a possibility of leaching to groundwater under certain conditions . Environmental factors such as soil type, rainfall, and temperature can influence the action, efficacy, and stability of florasulam . Proper adherence to application guidelines is crucial to ensure the safety of the environment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O3S/c1-23-12-16-5-8(15)10-17-11(18-20(10)12)24(21,22)19-9-6(13)3-2-4-7(9)14/h2-5,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXATCCPQKOEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044340 | |
| Record name | Florasulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In n-heptane 0.019X10-3; xylene 0.227; n-octanol 0.184 (all in g/L solution, 20 °C). In dichloroethane 3.75; methanol 9.81; acetone 123; ethyl acetate 15.9; acetonitrile 72.1( all in g/L solvent, 20 °C), In water, 0.121 (purified, pH 5.6-5.8); 0.084 (pH 5.0); 6.36 (pH 7.0); 94.2 (pH 9) (all in g/L, 20 °C) | |
| Record name | Florasulam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.53 | |
| Record name | Florasulam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1X10-2 mPa /7.501X10-8 mm Hg/ at 25 °C | |
| Record name | Florasulam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Florasulam is a selective triazolopyrimidine sulfonanilide post-emergent herbicide. The pesticidal mode of action (MOA) is through inhibition of acetolactate synthase (ALS) in plants. ALS is found in the chloroplast where it catalyses branch chained amino acid biosynthesis. Inhibition of ALS results in inhibition of plant cell division, decreased plant growth, and ultimately, plant death. | |
| Record name | Florasulam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Florasulam | |
Color/Form |
Solid | |
CAS RN |
145701-23-1 | |
| Record name | Florasulam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145701-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Florasulam [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145701231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Florasulam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Florasulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]Triazolo[1,5-c]pyrimidine-2-sulfonamide, N-(2,6-difluorophenyl)-8-fluoro-5-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLORASULAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00A64ZX8NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Florasulam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
220-221 °C (decomposes); also reported as 193.5-230.5 °C | |
| Record name | Florasulam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of florasulam?
A1: Florasulam is a triazolopyrimidine sulfonanilide herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS). [, ] This enzyme plays a crucial role in the biosynthesis of essential amino acids – valine, leucine, and isoleucine – in plants. []
Q2: How does the inhibition of ALS by florasulam affect susceptible plants?
A2: By inhibiting ALS, florasulam disrupts the production of these vital amino acids, leading to a halt in cell division and growth. This ultimately results in the death of the plant. [, , ]
Q3: What is the molecular formula and weight of florasulam?
A3: The molecular formula of florasulam is C18H18F5N5O3S, and its molecular weight is 463.44 g/mol. []
Q4: How does temperature affect the degradation of florasulam in soil?
A4: Research has shown that florasulam degradation in soil is influenced by temperature. Higher temperatures generally lead to faster degradation rates. [, ]
Q5: Does soil moisture content have a significant impact on florasulam degradation?
A5: Studies have found that soil moisture content has a negligible impact on the degradation rate of florasulam. []
Q6: How stable is florasulam during storage?
A6: Florasulam exhibits good storage stability. Residues in wheat grain and straw decreased by less than 30% after storage at -20°C for 365 days. []
Q7: How is florasulam absorbed and translocated in plants?
A7: Florasulam is primarily absorbed through the leaves and translocated through both the xylem and phloem to the growing points of the plant. []
Q8: How does the metabolism of florasulam differ between wheat and broadleaf weeds, contributing to its selectivity?
A8: Wheat metabolizes florasulam significantly faster than broadleaf weeds, contributing to its selectivity. The half-life of florasulam in wheat is around 2.4 hours, while in susceptible broadleaf weeds, it ranges from 19 to over 48 hours. []
Q9: What is the primary metabolic pathway of florasulam in wheat?
A9: In wheat, florasulam is primarily metabolized through hydroxylation of the aniline ring, followed by conjugation to glucose. []
Q10: What methods are used to evaluate the efficacy of florasulam in controlled environments?
A10: Greenhouse experiments are commonly used to evaluate the efficacy of florasulam. These experiments often involve dose-response studies to determine the herbicide's effect on plant growth and biomass. [, ]
Q11: Which weed species have been shown to be effectively controlled by florasulam in field trials?
A11: Field trials have demonstrated that florasulam effectively controls a wide range of broadleaf weeds, including cleavers (Galium aparine), chickweed (Stellaria media), corn poppy (Papaver rhoeas), and various cruciferous weeds. [, , ]
Q12: Has resistance to florasulam been observed in any weed species?
A12: Yes, resistance to florasulam, as well as cross-resistance to other ALS-inhibiting herbicides, has been reported in several weed species, including false cleavers (Galium spurium) and corn marigold (Glebionis segetum). [, , , ]
Q13: What are the known mechanisms of resistance to florasulam?
A13: The primary mechanism of resistance is target-site resistance, which involves mutations in the ALS gene. Common mutations leading to resistance include Pro-197-Thr and Trp-574-Leu substitutions. [, , , ]
Q14: What analytical techniques are commonly used for the detection and quantification of florasulam residues?
A14: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of florasulam residues in various matrices, including plant tissues and soil. [, ]
Q15: What extraction and cleanup methods are employed for florasulam residue analysis?
A15: Common extraction methods include using solvents like acetonitrile. Cleanup procedures often involve solid-phase extraction (SPE) with cartridges containing materials like primary secondary amine (PSA), graphitized carbon black (GCB), and florisil to remove interfering compounds. [, ]
Q16: How quickly does florasulam degrade in soil?
A16: The half-life of florasulam in soil varies depending on factors like soil type, temperature, and pH. Studies have reported half-lives ranging from 2.4 to 24.8 days. [, , , ]
Q17: What are the major degradation pathways of florasulam in the environment?
A17: Photodegradation, primarily through exposure to sunlight, plays a significant role in the degradation of florasulam in the environment. [] Microbial degradation is also a contributing factor. []
Q18: What other herbicides or weed management strategies can be used as alternatives to florasulam, especially considering the emergence of resistance?
A24: Integrated weed management strategies that incorporate diverse herbicide modes of action are crucial to manage resistance. Alternatives to florasulam include herbicides with different modes of action, such as synthetic auxins like 2,4-D, bromoxynil, or clopyralid, as well as herbicides from other chemical classes like pyroxsulam, fluroxypyr, and halauxifen-methyl. [, , , , , , , , , , ] Additionally, non-chemical weed control methods, such as mechanical weeding and crop rotation, can be integrated to further reduce reliance on specific herbicides. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)